Product packaging for Podocarpa-8,11,13-trien-12-OL(Cat. No.:CAS No. 15340-76-8)

Podocarpa-8,11,13-trien-12-OL

Cat. No.: B231139
CAS No.: 15340-76-8
M. Wt: 244.37 g/mol
InChI Key: DVRNZIIXOYTWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podocarpa-8,11,13-trien-12-OL, more commonly known as Ferruginol, is an abietane-type diterpene phenol of significant interest in natural product and biochemical research . With the molecular formula C20H30O and a molecular weight of 286.4516 g/mol, this compound serves as a versatile chemical scaffold for organic synthesis and biological studies . Recent research highlights its potential as a natural bioactive agent. As a constituent identified in plant essential oils, this compound contributes to substantial antibacterial and antioxidant activities, offering a promising approach for bio-preservation applications to mitigate microbial growth and oxidative deterioration in model systems . Researchers can utilize this compound to explore its mechanism of action against a spectrum of microorganisms, including S. aureus , E. coli O157:H7, P. aeruginosa , and S. enteritidis . Its antioxidative efficacy can be evaluated through metrics such as peroxide value, providing insight into its ability to maintain oxidative stability . This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8NNaO2 B231139 Podocarpa-8,11,13-trien-12-OL CAS No. 15340-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15340-76-8

Molecular Formula

C4H8NNaO2

Molecular Weight

244.37 g/mol

IUPAC Name

4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol

InChI

InChI=1S/C17H24O/c1-16(2)9-4-10-17(3)14-11-13(18)7-5-12(14)6-8-15(16)17/h5,7,11,15,18H,4,6,8-10H2,1-3H3

InChI Key

DVRNZIIXOYTWET-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)C

Origin of Product

United States

**natural Occurrence and Advanced Isolation Methodologies of Podocarpa 8,11,13 Trien 12 Ol and Its Analogues**

Botanical Sources and Phytogeographical Distribution

The distribution of Podocarpa-8,11,13-trien-12-ol and its analogues is widespread, with significant concentrations in specific genera across different phytogeographical regions.

Occurrence in Podocarpus Species

The genus Podocarpus, belonging to the family Podocarpaceae, is a primary source of podocarpane (B1244330) diterpenoids. These conifers are distributed mainly in the Southern Hemisphere, including regions of South America, East Africa, and East Asia. medcraveonline.comafricaresearchconnects.com Ferruginol (B158077) (an isomer of this compound) was first identified in 1939 as the main component in the resin of the miro tree, Podocarpus ferrugneus. ajol.infobioline.org.br Another well-known analogue, totarol (B1681349), was first isolated from the heartwood of Podocarpus totara, a large conifer native to New Zealand renowned for its resistance to decay. researchgate.net The presence of these compounds is not limited to these species; for instance, fleuryinol B and 19-hydroxyferruginol have been isolated from the twigs and leaves of Podocarpus fleuryi. mdpi.com The accumulation of these compounds, particularly in the heartwood, is believed to contribute to the durability and protective properties of the wood. medchemexpress.com

Identification in Other Genera (e.g., Salvia, Alpinia, Taiwania, Ricinodendron)

Beyond the Podocarpus genus, this compound and its analogues have been identified in a diverse range of plant genera.

Salvia : Various species of the Salvia genus (Lamiaceae) are known to produce these diterpenoids. For example, ferruginol has been isolated from Salvia viridis, Salvia pomifera, and Salvia yunnanensis. medcraveonline.commdpi.com Furthermore, an acetate (B1210297) derivative, podocarpa-8,11,13-trien-3-one,12-hydroxy-13-isopropyl-,acetate, was identified for the first time in extracts of Salvia fruticosa.

Alpinia : Within the Zingiberaceae family, Alpinia zerumbet (shell ginger), a perennial plant native to East Asia, has been found to contain this compound among its phytochemical constituents.

Taiwania : This genus of coniferous trees, in the family Cupressaceae, is another notable source. Ferruginol was identified as a major component of the bark essential oil of Taiwania flousiana. ajol.info The heartwood of Taiwania cryptomerioides also yields various podocarpane derivatives.

Ricinodendron : This genus belongs to the Euphorbiaceae family. While direct isolation of this compound from Ricinodendron heudelotii has not been explicitly documented, phytochemical screenings have confirmed the presence of terpenoids in the seeds and bark. ajol.inforesearchgate.net More specifically, dinorditerpenoids such as heudelotenol and heudelotinone (B183527) have been isolated from its stem bark and roots. bioline.org.brscite.ai The broader Euphorbiaceae family is known to produce podocarpane diterpenoids; for instance, gossweilone, a podocarpane derivative, was isolated from Drypetes gossweileri, and various podocarpanes have been found in Jatropha curcas. researchgate.netresearchgate.netmdpi.comscienceandnature.org This suggests that genera within this family are a potential source for such compounds.

Table 1: Botanical Sources of this compound and Selected Analogues

CompoundGenusSpeciesFamilyPlant Part
This compoundAlpiniaA. zerumbetZingiberaceaeNot Specified
Ferruginol (analogue)PodocarpusP. ferrugneusPodocarpaceaeResin
Ferruginol (analogue)SalviaS. viridis, S. pomifera, S. yunnanensisLamiaceaeRoots, Leaves
Ferruginol (analogue)TaiwaniaT. flousianaCupressaceaeBark
Totarol (analogue)PodocarpusP. totaraPodocarpaceaeHeartwood
Podocarpane DerivativesRicinodendronR. heudelotiiEuphorbiaceaeStem Bark, Roots
Podocarpane DerivativesJatrophaJ. curcasEuphorbiaceaeNot Specified

Advanced Isolation and Purification Techniques

The extraction and purification of this compound and its analogues from complex plant matrices require sophisticated methodologies to achieve high yield and purity.

Supercritical Fluid Extraction Methodologies

Supercritical fluid extraction (SFE) is a modern, green extraction technique that utilizes solvents at temperatures and pressures above their critical point. Carbon dioxide (CO₂) is the most commonly used solvent due to its non-toxic, non-flammable nature, and tunable solvent properties. SFE is particularly effective for extracting lipophilic compounds like diterpenoids from plant materials.

The extraction of totarol from the heartwood of Podocarpus totara is commercially performed using supercritical CO₂. This process avoids the use of harsh organic solvents and operates at low temperatures, thus preventing thermal degradation of the target compound. The efficiency of SFE is influenced by several parameters, including pressure, temperature, CO₂ flow rate, and the use of co-solvents (modifiers). researchgate.netijpsonline.com For instance, in the extraction of triterpenoids from Acacia dealbata leaves, SFE with CO₂ surpassed traditional Soxhlet extraction in terms of yield and concentration for specific compounds, with lower temperatures enhancing selectivity. Similarly, for extracting terpenoids from Juniperus communis wood, SFE with a binary solvent system proved effective in maximizing the yield of diterpene alcohols. The optimization of these parameters is crucial for selectively targeting compounds like this compound.

Table 2: Key Parameters in Supercritical Fluid Extraction (SFE) of Terpenoids

ParameterDescriptionGeneral Effect on Extraction
PressureSystem pressure applied to the fluid (e.g., CO₂).Increasing pressure generally increases fluid density and solvent power, enhancing solubility and extraction yield. ijpsonline.com
TemperatureSystem temperature.Effect is twofold: increasing temperature decreases fluid density but increases the vapor pressure of the solute, affecting selectivity. researchgate.netijpsonline.com
CO₂ Flow RateThe rate at which the supercritical fluid passes through the sample matrix.Must be optimized to ensure sufficient contact time for mass transfer without excessive solvent use. ijpsonline.com
Co-solvent (Modifier)A small amount of a polar solvent (e.g., ethanol) added to the supercritical fluid.Increases the polarity of the supercritical fluid, enhancing the extraction of more polar compounds. researchgate.net
Particle SizeThe size of the ground plant material particles.Smaller particle sizes increase the surface area for extraction but can lead to bed channeling or compaction. researchgate.net

Chromatographic Separation Protocols (e.g., GC-MS, HPLC)

Following initial extraction, chromatographic techniques are indispensable for the separation, identification, and quantification of individual compounds from the crude extract. scite.ai

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the analysis of podocarpane diterpenoids, samples are often derivatized, for example using N,O-bistrifluoroacetamide (BSTFA) to convert them into more volatile trimethyl-silyl (TMS) derivatives, before injection into the GC system. ajol.info The separation is typically performed on a capillary column, such as an HP-5MS (a non-polar column with 5% phenyl methylpolysiloxane), where compounds are separated based on their boiling points and interaction with the stationary phase. The effluent from the column enters a mass spectrometer, which fragments the molecules and provides a unique mass spectrum, acting as a molecular fingerprint for identification. This method has been widely used to identify ferruginol and other terpenoids in plant extracts and essential oils. ajol.inforesearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the purification and quantification of less volatile or thermally unstable compounds. Preparative HPLC is often employed for the large-scale isolation of pure compounds from complex mixtures. For diterpenoids, reversed-phase columns (e.g., C18) are commonly used. The separation is achieved by passing the extract through the column using a mobile phase, which is typically a mixture of solvents like methanol, acetonitrile, and water. By varying the composition of the mobile phase (gradient elution), compounds with different polarities can be effectively separated. For example, an efficient strategy for separating diterpenoids from Salvia bowleyana involved an initial separation by high-speed countercurrent chromatography followed by preparative HPLC to yield pure compounds. This combination of chromatographic methods is crucial for isolating both major and minor diterpenoid constituents from natural sources.

Biosynthetic Pathways and Metabolic Transformations of Podocarpa 8,11,13 Trien 12 Ol

The biosynthesis of Podocarpa-8,11,13-trien-12-OL and related compounds is a complex process rooted in the general pathway of diterpenoid formation. This section explores the origins of the characteristic podocarpane (B1244330) skeleton, proposed routes to its various derivatives, the enzymatic machinery involved, and the use of modern metabolomic techniques to study these processes in producing organisms.

**structure Activity Relationship Sar Studies of Podocarpa 8,11,13 Trien 12 Ol and Its Analogues**

Elucidation of Pharmacophoric Elements within the Podocarpane (B1244330) Core

A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or to block) its biological response". d-nb.infodovepress.com Identifying these essential features within the podocarpane core is the first step in understanding its biological activity.

The fundamental pharmacophoric elements of the podocarpane core, as revealed by studies on various analogues, include:

The Tricyclic Ring System : The rigid, fused three-ring structure of the podocarpane core provides a defined three-dimensional shape. This steric feature is fundamental for orienting the key interacting groups correctly within a biological target's binding site. fiveable.me

The Aromatic C-Ring : The benzene (B151609) ring (Ring C) is a common feature in many bioactive podocarpane derivatives. It can participate in π-stacking or cation-π interactions with aromatic or charged residues in a receptor binding pocket. d-nb.info

The Phenolic Hydroxyl Group : The hydroxyl (-OH) group at the C-12 position in Podocarpa-8,11,13-trien-12-OL (or at other positions in its analogues) is a critical pharmacophoric feature. It can act as both a hydrogen-bond donor and acceptor, forming key interactions that anchor the molecule to its biological target. d-nb.infowikipedia.org

Alkyl Substituents : The gem-dimethyl groups at the C-4 position and the methyl group at the C-10 position contribute to the molecule's lipophilicity and steric profile, influencing how it fits into a binding pocket. Similarly, substituents on the aromatic C-ring, such as the isopropyl group found in related natural products like Totarol (B1681349), can enhance hydrophobic interactions and contribute to binding affinity. wikipedia.org

The combination of these elements—a rigid scaffold, an aromatic plane, a hydrogen-bonding feature, and hydrophobic regions—constitutes the basic pharmacophore of this class of compounds.

Impact of Targeted Structural Modifications on Molecular Interactions

Altering the structure of the podocarpane core allows researchers to map the functional importance of each part of the molecule. Studies on synthetic analogues have demonstrated that even minor changes can significantly impact biological activity.

One study focused on synthesizing analogues of 7-keto-sempervirol, a related podocarpane diterpenoid, to improve its anthelmintic properties. cardiff.ac.uk The parent compound, sempervirol (B157578) (trans-podocarpa-8,11,13-trien-13-ol), and its derivatives were tested. The research revealed that oxidation at the C-7 position and the specific substitution pattern on the aromatic C-ring were key determinants of activity. cardiff.ac.uk

Compound/ModificationKey Structural FeatureObserved Impact on ActivityReference
7-keto-sempervirolKeto group at C-7, Hydroxyl at C-13Baseline dual anthelmintic activity cardiff.ac.uk
Analogue 7d (trans-podocarpa-8,11,13-trien-13-ol)No keto group at C-7, Hydroxyl at C-13Improved dual anthelmintic activity over 7-keto-sempervirol. cardiff.ac.uk
7-keto analogues (8a-d)Oxidation to introduce a keto group at C-7Explored as a strategy to modulate potency and selectivity. cardiff.ac.uk

Another synthetic effort explored the biological activity of derivatives of (-)-13,14-dihydroxy-8,11,13-podocarpatrien-7-one. researchgate.net This research found that certain podocarpane-type intermediates possessed cytotoxicity. A significant finding was that cleavage of the C6-C7 bond, creating a 6,7-seco-podocarpane structure, led to enhanced cytotoxic activity. This suggests that the integrity of the B-ring is not essential for this specific activity and that a more flexible scaffold might allow for better interaction with the target. researchgate.net

Compound/ModificationKey Structural FeatureObserved Impact on ActivityReference
(-)-13,14-dihydroxy-8,11,13-podocarpatrien-7-one (1)Intact podocarpane core, dihydroxy C-ring, C-7 ketoneCytotoxic researchgate.net
6,7-seco-podocarpane-type compound (20)Cleavage of the C6-C7 bond in the B-ringImproved cytotoxic activity, identified as a potential lead compound. researchgate.net

These studies underscore how targeted modifications—such as oxidation of the B-ring or its complete cleavage—can dramatically alter the molecular interactions and resulting biological profile of podocarpane derivatives.

Computational and In Silico Approaches to SAR Analysis (e.g., Ligand-Receptor Docking, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools for investigating SAR at the molecular level, often complementing experimental work by predicting interactions and rationalizing observed activities. dovepress.com

Ligand-Receptor Docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein. nih.gov For podocarpane analogues, docking studies can screen potential protein targets and predict how different structural modifications might enhance or weaken binding affinity. For example, docking could be used to compare how this compound and its C-7 oxidized analogue fit into the active site of a target enzyme, providing a structural hypothesis for any observed differences in activity. mdpi.com

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. rsc.org After a ligand is docked into a receptor, an MD simulation can assess the stability of the predicted binding pose. nih.govmdpi.com If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking result. These simulations provide insight into the flexibility of both the ligand and the receptor and can reveal key dynamic interactions that are not apparent from a static docked structure. nih.govscielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), use a combination of pharmacophore modeling and statistical analysis to build predictive models. researchgate.netfiveable.me By aligning a series of active and inactive podocarpane analogues, these methods can generate a 3D map that shows which regions of space require specific properties (e.g., steric bulk, positive or negative electrostatic potential) to enhance biological activity. fiveable.me Such models can guide the design of new analogues with potentially higher potency. researchgate.net

A typical in silico workflow for analyzing podocarpane derivatives would involve docking the compounds to a hypothesized biological target, followed by MD simulations of the most promising complexes to confirm the stability of the interaction and analyze the binding energetics. nih.gov This combined approach provides a detailed, dynamic picture of the molecular interactions driving the biological activity of this compound and its analogues.

**advanced Spectroscopic and Analytical Characterization Techniques for Podocarpa 8,11,13 Trien 12 Ol**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of Podocarpa-8,11,13-trien-12-ol. Both ¹H and ¹³C NMR provide critical data for determining the carbon skeleton and the placement of functional groups.

In the ¹H NMR spectrum of this compound, characteristic signals can be observed. oup.com For instance, the aromatic protons on the C-ring typically appear as distinct doublets and doublets of doublets in the downfield region. oup.com The methyl groups at C4 and C10 give rise to sharp singlets in the upfield region of the spectrum. oup.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The signals for the aromatic carbons are observed in the range of approximately δ 110-155 ppm, while the aliphatic carbons of the A and B rings resonate at higher field strengths. Specific chemical shift assignments are crucial for confirming the podocarpane (B1244330) skeleton.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. These techniques have been instrumental in the characterization of numerous podocarpane derivatives. researchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and related structures.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1------
C2------
C3------
C4------
C5------
C6------
C7------
C8------
C9------
C10------
C11------
C12------
C13------
C14------
C18 (Me)------
C19 (Me)------
C20 (Me)------
OH------

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The table is a representative example and should be populated with specific literature data when available.

Mass Spectrometry (MS) Applications in Compound Identification and Metabolic Studies

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of podocarpa-8,11,13-triene derivatives is influenced by the aromatic ring and any substituents present. researchgate.net Characteristic fragmentation pathways can help to identify the core podocarpane skeleton and the nature of its functional groups. For example, the loss of a methyl group or water molecule from the molecular ion is a common fragmentation observed for such compounds.

In metabolic studies, MS, particularly when coupled with chromatographic techniques like GC-MS or LC-MS, is invaluable for identifying metabolites of this compound. By comparing the mass spectra of the parent compound with those of its metabolites, researchers can elucidate the biotransformation pathways, such as hydroxylation, oxidation, or conjugation reactions.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure and absolute stereochemistry of this compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. This information is crucial for unambiguously establishing the relative and absolute configuration of the chiral centers within the podocarpane framework. The absolute configuration of related podocarpane derivatives has been successfully determined using this method, often confirming assignments made by other spectroscopic techniques. researchgate.netresearchgate.net For instance, the stereochemistry of tricarbonyl[(8,9,11,12,13,14-η)-methyl 12-methoxypodocarpa-8,11,13-trien-19-oate]chromium, a related derivative, was established by X-ray crystallography. acs.org

High-Performance Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Quantification

High-performance chromatographic techniques are essential for the separation, purification, purity assessment, and quantification of this compound from complex mixtures, such as plant extracts or synthetic reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. uhamka.ac.id In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer for detection and identification. This method has been successfully used to identify related podocarpane derivatives in plant extracts. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for non-volatile or thermally labile compounds. researchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the components between the two phases. HPLC can be used for both analytical and preparative purposes, allowing for the isolation of pure this compound. The purity of the isolated compound can be assessed by the presence of a single, sharp peak in the chromatogram. Quantification can be achieved by creating a calibration curve using standards of known concentration.

Interactive Table: Chromatographic Data for this compound and Related Compounds

TechniqueColumnMobile Phase/Carrier GasRetention Time (min)
GC-MS---------
HPLC---------

Note: The specific parameters for chromatographic analysis will depend on the instrument, column, and the specific derivative being analyzed. This table is a template for organizing such data.

**mechanistic Investigations of Molecular and Cellular Interactions Excluding Clinical Data **

Identification of Molecular and Cellular Targets

The initial step in characterizing the mechanism of a bioactive compound involves identifying its direct molecular and cellular binding partners. For Podocarpa-8,11,13-trien-12-OL and its related diterpenoids, this has been approached through enzyme inhibition assays and receptor binding profiles.

Enzymes are critical regulators of cellular processes, and their inhibition can lead to significant physiological changes. The podocarpane (B1244330) skeleton has been identified as a promising scaffold for developing enzyme inhibitors.

One of the key analogues, Ferruginol (B158077) (this compound, 13-isopropyl-), has been shown to influence the activity of protein tyrosine phosphatases (PTPs), a broad class of enzymes that regulate signal transduction pathways. Specifically, in-silico docking studies have predicted that podocarpane derivatives, such as 12-hydroxy-13-isopropylpodocarpa-8,11,13-trien-3-one and 12-hydroxy-13-isopropylpodocarpa-8,11,13-trien-7-one, have the potential to act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic pathways. ijbpas.com

Furthermore, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism, has been identified as a target for podocarpane-type diterpenoids. While direct inhibitory data for this compound is not extensively detailed, related compounds have shown activity. For instance, 13-Methyl-8,11,13-podocarpatriene-3,12-diol, a podocarpane-type diterpenoid, was isolated from Ricinodendron heudelotii in a study focused on identifying new 11β-HSD1 inhibitors. medchemexpress.com

Table 1: Enzyme Inhibition by Analogues of this compound

Compound Name Target Enzyme Activity Reference
12-hydroxy-13-isopropylpodocarpa-8,11,13-trien-3-one PTP1B Predicted Inhibitor ijbpas.com
12-hydroxy-13-isopropylpodocarpa-8,11,13-trien-7-one PTP1B Predicted Inhibitor ijbpas.com
13-Methyl-8,11,13-podocarpatriene-3,12-diol 11β-HSD1 Implied Inhibitor medchemexpress.com

Beyond enzyme inhibition, understanding how a compound interacts with cellular receptors is key to defining its mechanism of action. Predictive studies on analogues provide insight into the potential receptor binding profile of the podocarpane scaffold. For the related compound Podocarpa-8,11,13-trien-16-al, 13-isopropyl-, computational models predict interactions with several nuclear receptors that are crucial for regulating gene expression.

Table 2: Predicted Receptor Binding Profile for Podocarpa-8,11,13-trien-16-al, 13-isopropyl-

Receptor Target Predicted Activity Probability (%) Reference
Androgen Receptor Binding 62.64% plantaedb.com
Thyroid Receptor Binding 74.75% plantaedb.com
PPAR gamma Binding 78.92% plantaedb.com
Glucocorticoid Receptor Non-binding 46.84% plantaedb.com

This data is based on computational predictions for an analogue and not direct experimental results for this compound.

Enzyme Inhibition Studies (e.g., PTP1B, 11β-HSD1) [29, 31]

Modulation of Intracellular Signaling Cascades and Biochemical Pathways

The binding of a compound to its molecular target initiates a cascade of intracellular events. Research into Ferruginol (this compound, 13-isopropyl-) has indicated that it can modulate key signaling pathways involved in cell growth, proliferation, and inflammation. Studies have suggested that Ferruginol can trigger the downregulation of the Ras/PI3K and STAT3/5 signaling pathways. These cascades are fundamental to cell cycle regulation and are often dysregulated in various diseases.

Additionally, related diterpenoids have shown the ability to interfere with inflammatory signaling. For example, certain nor-abietane diterpenoids, which are structurally similar to podocarpanes, can inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). researchgate.net This points to an interaction with the NF-κB signaling pathway, a primary regulator of inflammation.

Biochemical Pathways Affected by this compound and its Analogues

The interactions at the molecular and signaling cascade levels culminate in effects on broader biochemical pathways. The activities of this compound analogues suggest an influence on several key processes.

Inflammatory Pathways: As noted, the inhibition of NO production and iNOS expression by related compounds indicates a clear impact on inflammatory pathways. researchgate.net The modulation of the NF-κB pathway is a central mechanism for controlling the expression of numerous pro-inflammatory genes.

Cell Cycle and Apoptosis Pathways: The ability of Ferruginol to downregulate Ras/PI3K and STAT3/5 signaling, as well as inhibit protein kinases, points to a significant effect on pathways governing cell cycle progression and survival. Further studies on Ferruginol have shown it can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax, thereby promoting programmed cell death in certain cell lines.

Metabolic Pathways: The inhibition of enzymes like PTP1B and 11β-HSD1 by podocarpane analogues suggests a potential role in modulating glucose and lipid metabolism. ijbpas.commedchemexpress.com These enzymes are established targets for the development of therapies for metabolic disorders.

Computational Chemistry and Theoretical Studies of Podocarpa 8,11,13 Trien 12 Ol

Computational chemistry provides powerful tools to investigate the properties of molecules like Podocarpa-8,11,13-trien-12-OL at an atomic level. These theoretical studies offer profound insights into the molecule's behavior, complementing experimental findings and guiding further research, particularly in the realm of medicinal chemistry and materials science.

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